N-(3-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide
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Overview
Description
N-(3-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide is a chemical compound that belongs to the class of benzothiazines. This compound is characterized by the presence of a chlorophenyl group attached to a dihydrobenzothiazine ring, which is further substituted with a carboxamide group. Benzothiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloroaniline with 2-aminothiophenol in the presence of a suitable catalyst to form the benzothiazine ring. This intermediate is then reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, to introduce the carboxamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(3-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chlorophenyl group or the benzothiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating conditions such as inflammation, cancer, and neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(3-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide can be compared with other benzothiazine derivatives:
Similar Compounds: N-(2-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide, N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide, and other chlorophenyl-substituted benzothiazines.
Uniqueness: The presence of the 3-chlorophenyl group and the specific substitution pattern on the benzothiazine ring confer unique chemical and biological properties to the compound. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c16-11-4-3-5-12(10-11)17-15(19)18-8-9-20-14-7-2-1-6-13(14)18/h1-7,10H,8-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBGSQBWLWNTOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2N1C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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